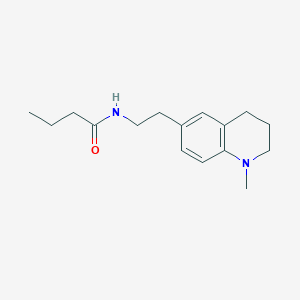

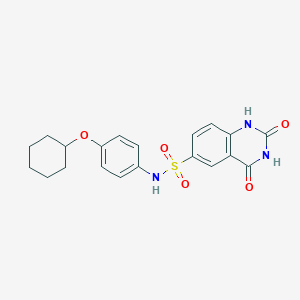

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

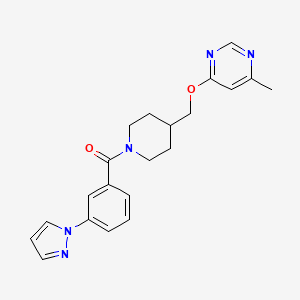

“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide” is a chemical compound with the CAS Number: 1119450-30-4 and a molecular weight of 303.45 . The IUPAC name for this compound is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.45 . Further physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Drug Discovery

1,2,3-Triazoles, including the mentioned compound, serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel pharmaceutical agents . Researchers explore the potential of 1,2,3-triazoles as core scaffolds for anticonvulsants, antibiotics, and anticancer drugs.

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including the popular click chemistry approach. Researchers use these synthetic routes to create diverse 1,2,3-triazole derivatives for applications in organic synthesis .

Supramolecular Chemistry

1,2,3-Triazoles participate in supramolecular interactions due to their unique electronic properties. These interactions play a crucial role in designing functional materials, such as molecular sensors, catalysts, and host-guest systems .

Bioconjugation

Researchers utilize 1,2,3-triazoles for bioconjugation purposes. By linking biomolecules (e.g., proteins, peptides, or nucleic acids) to 1,2,3-triazole-containing compounds, they create bioactive conjugates for targeted drug delivery and imaging applications .

Chemical Biology

1,2,3-Triazoles find applications in chemical biology studies. Their incorporation into bioactive molecules allows researchers to probe biological processes, study enzyme mechanisms, and develop tools for cellular imaging .

Fluorescent Imaging

Fluorescent 1,2,3-triazole derivatives serve as valuable probes for cellular and tissue imaging. Researchers exploit their fluorescence properties to visualize specific cellular components, monitor cellular processes, and detect disease-related biomarkers .

These applications highlight the versatility and significance of 1,2,3-triazoles, including the compound you’ve mentioned. Keep in mind that ongoing research may uncover additional uses for this intriguing heterocyclic motif . If you’d like further details or explore other applications, feel free to ask! 😊

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-5-16(19)17-10-9-13-7-8-15-14(12-13)6-4-11-18(15)2/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWUWWSXNHMWDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2561783.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2561789.png)

![3-allyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2561796.png)

![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2561805.png)